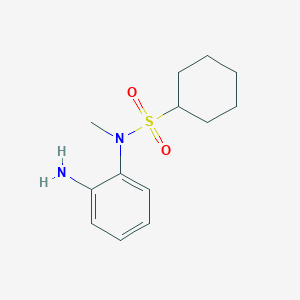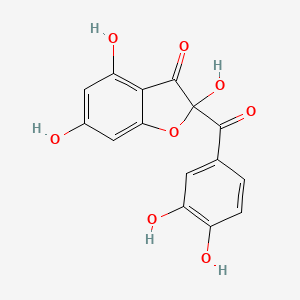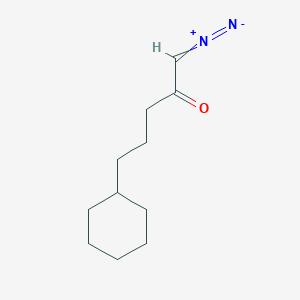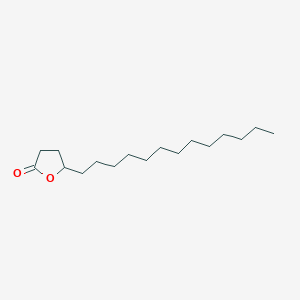
2(3H)-Furanone, dihydro-5-tridecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-5-tridecyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by a furanone ring with a long tridecyl side chain, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-tridecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of γ-hydroxy acids or their derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, dihydro-5-tridecyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent extraction and purification techniques are employed to isolate the desired product.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-5-tridecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: The tridecyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated lactones.
科学研究应用
2(3H)-Furanone, dihydro-5-tridecyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances and flavors due to its unique scent profile.
作用机制
The mechanism by which 2(3H)-Furanone, dihydro-5-tridecyl- exerts its effects involves interactions with specific molecular targets. The furanone ring can interact with enzymes and receptors, modulating their activity. The long tridecyl side chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect cellular processes.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, dihydro-5-pentyl-: Similar structure but with a shorter side chain.
2(3H)-Furanone, dihydro-5-heptyl-: Another analog with a medium-length side chain.
2(3H)-Furanone, dihydro-5-nonyl-: Features a nonyl side chain, differing in length from the tridecyl variant.
Uniqueness
2(3H)-Furanone, dihydro-5-tridecyl- stands out due to its long tridecyl side chain, which imparts unique physical and chemical properties
属性
CAS 编号 |
110071-72-2 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
5-tridecyloxolan-2-one |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h16H,2-15H2,1H3 |
InChI 键 |
ZZKHCCCWEVWBPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


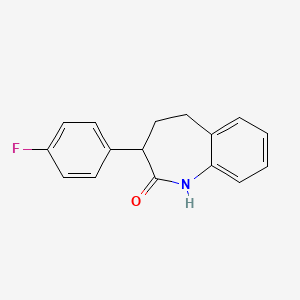
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
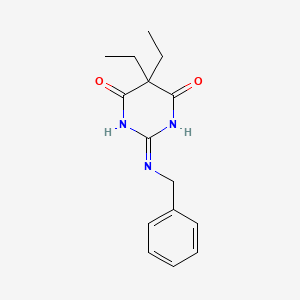


![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
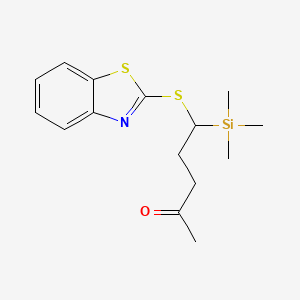
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
